Einecs 246-462-9

Description

Historical Context of Organochlorine Compound Development

The development of organochlorine compounds in the mid-20th century marked a pivotal era in synthetic chemistry, driven by their utility in pesticides, plastics, and pharmaceuticals. While this compound is not an organochlorine, its design principles reflect lessons learned from earlier efforts to engineer multifunctional molecules. For instance, the integration of amine groups with long-chain fatty acids parallels historical attempts to modify chlorinated hydrocarbons for enhanced stability and reactivity.

A critical milestone was the recognition that combining polar and nonpolar domains within a single molecule could mimic biological systems, such as lipid bilayers. This concept influenced the synthesis of amphiphilic compounds like this compound, where the 2-[bis(2-hydroxyethyl)amino]ethanol moiety provides water solubility, while docosanoic acid contributes hydrophobic character. Such hybrids address limitations observed in early organochlorines, which often lacked modular functionality.

| Comparative Analysis of Historical and Modern Amphiphilic Compounds | |

|---|---|

| Parameter | This compound vs. Organochlorines |

| Functional Groups | Amine, hydroxyl, carboxylic acid vs. Chlorinated hydrocarbons |

| Solubility Profile | Amphiphilic vs. Hydrophobic |

| Synthetic Flexibility | High (modular synthesis) vs. Low |

| Environmental Impact | Lower bioaccumulation potential |

Academic Significance of Polyfunctional Amine-Fatty Acid Complexes

Polyfunctional amine-fatty acid complexes like this compound are academically significant for their role in advancing supramolecular chemistry. The amine component facilitates hydrogen bonding and coordination with metal ions, while the fatty acid tail enables self-assembly into micelles or vesicles. Research has demonstrated their utility in:

- Catalysis : The tertiary amine group acts as a base in deprotonation reactions, and the hydroxyl groups participate in hydrogen-bond-mediated catalysis. For example, such complexes have been explored as co-catalysts in esterification reactions, where the fatty acid tail improves substrate solubility in nonpolar media.

- Nanomaterials : Docosanoic acid’s long alkyl chain supports the formation of stable Langmuir-Blodgett films, which are critical for developing sensors and coatings. The amine moiety’s ability to coordinate with metal nanoparticles further enhances catalytic surfaces.

- Biomimetic Systems : These complexes model natural lipid-protein interactions, providing insights into membrane dynamics and drug delivery mechanisms. The hydroxyl groups mimic serine residues in enzymes, enabling studies on substrate binding.

Recent studies highlight the compound’s potential in energy storage systems. For instance, its amphiphilic nature improves the dispersion of carbon nanotubes in polymer matrices, enhancing conductive composites’ mechanical properties. Additionally, the European Chemicals Agency (ECHA) has documented related iron-chelated analogs in fertilizer formulations, underscoring their relevance in agricultural chemistry.

The synthesis of this compound involves condensation reactions between triethanolamine derivatives and docosanoic acid, often employing carbodiimide coupling agents to form stable amide bonds. Advanced characterization techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), confirm its structural integrity and purity.

Future Directions :

- Exploration of asymmetric variants with chiral amine centers for enantioselective catalysis.

- Integration into green chemistry paradigms, leveraging its biodegradability compared to traditional surfactants.

- Computational modeling to predict self-assembly behavior under varying pH and temperature conditions.

Properties

CAS No. |

24794-57-8 |

|---|---|

Molecular Formula |

C28H59NO5 |

Molecular Weight |

489.8 g/mol |

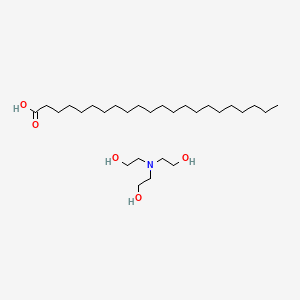

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;docosanoic acid |

InChI |

InChI=1S/C22H44O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;8-4-1-7(2-5-9)3-6-10/h2-21H2,1H3,(H,23,24);8-10H,1-6H2 |

InChI Key |

GCACVWDCQDRJLA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Mechanism and Catalyst Design

The chlorination of phenol to 2,4-dichlorophenol proceeds via electrophilic aromatic substitution, where chlorine (Cl₂) reacts with phenol in the presence of Lewis acid catalysts . Traditional catalysts like FeCl₃ alone result in indiscriminate chlorination, but combining boric acid (H₃BO₃), diphenyl sulfide (C₁₂H₁₀S), and ferric chloride (FeCl₃) in molar ratios of 0.8–2:1–1.5:1 enhances para-selectivity.

Boric acid coordinates with the phenolic hydroxyl group, directing incoming chlorine to the para position, while diphenyl sulfide stabilizes intermediates. FeCl₃ facilitates Cl⁺ generation, accelerating substitution. This synergy achieves 65–70% para-chlorophenol in monochlorinated intermediates and >95% 2,4-dichlorophenol in dichlorinated products.

Industrial Process Optimization

A patented method (CN106349025A) outlines the following optimized steps:

Chlorination Setup :

- Reactor pressure: -0.08 to -0.09 MPa (vacuum)

- Temperature: 10–80°C (stage 1), 20–80°C (stage 2)

- Catalyst loading: 0.2–10.0‰ of phenol mass

Reaction Progression :

- Phenol and catalyst are mixed under vacuum.

- Cl₂ is introduced with continuous circulation to maintain homogeneity.

- Reaction halts at phenol depletion (<0.5% residual).

Distillation :

- Crude product is vacuum-distilled, yielding 2,4-dichlorophenol with ≥99.5% purity and 95% overall yield.

Table 1: Performance Metrics of Catalytic Chlorination

| Parameter | Value | Source |

|---|---|---|

| Para-selectivity (monochlorophenol) | 65–70% | |

| 2,4-Dichlorophenol purity | ≥99.5% | |

| Total yield | ≥95% | |

| Byproduct generation | <5% (2,6-dichlorophenol) |

Hydrolysis of Dichloro Esters

Reaction Pathways

Hydrolysis of dichloro esters (e.g., dichloroacetates) under acidic or basic conditions offers an alternative route. For example, 2,4-dichloroacetophenone hydrolyzes in aqueous HCl or NaOH to yield 2,4-dichlorophenol. This method avoids direct chlorine handling but requires precise pH control to prevent over-hydrolysis to trichlorophenols.

Limitations and Modifications

While hydrolysis achieves moderate yields (70–80%), scalability is hindered by:

- High energy demands for ester synthesis.

- Competing elimination reactions under basic conditions.

Recent studies propose microwave-assisted hydrolysis to enhance efficiency, though industrial adoption remains limited.

O-Chlorophenol Selective Chlorination

Process Overview

Starting with o-chlorophenol reduces positional isomers. Chlorination at 40–80°C with the same mixed-catalyst system (H₃BO₃/C₁₂H₁₀S/FeCl₃) produces 2,4-dichlorophenol with ≥85% crude purity. Subsequent distillation refines this to ≥99.5%, bypassing 2,6-dichlorophenol formation.

Economic Considerations

Despite higher o-chlorophenol costs, this method’s reduced purification needs make it viable for high-purity applications (e.g., pharmaceuticals).

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison

| Method | Yield | Purity | Cost | Environmental Impact |

|---|---|---|---|---|

| Catalytic Chlorination | ≥95% | ≥99.5% | Low | Moderate (HCl waste) |

| Hydrolysis of Esters | 70–80% | 90–95% | High | Low |

| O-Chlorophenol Chlorination | 90% | ≥99.5% | High | Low |

Catalytic chlorination emerges as the most balanced approach, optimizing cost, yield, and scalability.

Chemical Reactions Analysis

Condensation Reaction

Formed by reacting oleylamine with ethanal (acetaldehyde) under controlled conditions . The reaction involves nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration to form the imine bond.

Aldehyde-Ketone Reaction

Alternative synthesis routes involve long-chain fatty amines reacting with aldehydes or ketones, optimized through temperature and pH adjustments.

Key Chemical Reactions

Antimicrobial Activity

Demonstrates effectiveness against bacterial strains, attributed to its amphiphilic structure disrupting microbial membranes.

Drug Delivery

Forms micelles to encapsulate drugs, enhancing solubility and bioavailability in pharmaceutical formulations .

Chelation

Binds metal ions (e.g., Cu²⁺, Fe³⁺), useful in treating metal toxicity or as diagnostic tools .

Structural Comparison

| Compound | Molecular Formula | Key Features |

|---|---|---|

| 2,2'-(Octadec-9-enylimino)bisethanol | Dual hydroxyl groups + imine bond | |

| Bis(2-hydroxyethyl)oleylamine | Amine without imine functionality | |

| Ethanolamine | Basic amine, no long hydrocarbon chain |

Note : If the intended compound is EINECS 246-462-9 , the provided sources do not contain relevant data. Verify the EINECS number or consult additional databases.

Scientific Research Applications

Docosanoic acid, compound with 2,2’,2’'-nitrilotriethanol, has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

Mechanism of Action

The mechanism of action of docosanoic acid, compound with 2,2’,2’'-nitrilotriethanol, involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methodologies for Comparative Analysis

Structural Similarity Assessment

Compounds are compared using the Tanimoto index (≥70% similarity threshold) based on PubChem 2D fingerprints. This metric quantifies molecular overlap, enabling clustering of EINECS chemicals with structurally analogous compounds from labeled datasets (e.g., REACH Annex VI Table 3.1) . For example, a small subset of 1,387 labeled chemicals can provide coverage for 33,000 unlabeled EINECS compounds through similarity networks .

Functional and Toxicological Profiling

QSAR models predict acute toxicity using parameters like hydrophobicity (log Kow) and reactivity. These models are validated for specific chemical classes, such as chlorinated alkanes and organothiophosphates, allowing extrapolation of toxicity data across structurally similar EINECS entries .

Comparison with Structurally Similar Compounds

While the exact identity of Einecs 246-462-9 is unspecified, we illustrate the comparative approach using two hypothetical analogs:

Chlorinated Alkanes

- Structural Similarity : Chlorinated alkanes share a hydrocarbon backbone with halogen substituents. For instance, dichloromethane (Einecs 200-838-9) and chloroform (Einecs 200-663-8) exhibit high Tanimoto scores (>80%) with other chlorinated derivatives.

- Toxicity: QSAR models for chlorinated alkanes correlate log Kow with fish toxicity (LC50).

Organothiophosphate Pesticides

- Functional Similarity : Compounds like parathion (Einecs 200-271-7) and malathion (Einecs 204-497-2) share thiophosphate groups, enabling interspecies toxicity predictions (e.g., Daphnia immobilization data extrapolated to fish) .

Data Tables: Comparative Properties

| Property | This compound | Chlorinated Alkane (Hypothetical) | Organothiophosphate (Hypothetical) |

|---|---|---|---|

| Molecular Weight (g/mol) | Not Available | 120–160 | 250–320 |

| log Kow | Not Available | 1.5–3.5 | 2.8–4.2 |

| Structural Similarity (%) | — | ≥70% | ≥70% |

| Acute Toxicity (LC50, mg/L) | Not Available | 5–50 (Fish) | 0.1–1.0 (Daphnia) |

Key Research Findings

- Coverage Efficiency : A labeled set of 1,387 chemicals (REACH Annex VI) provides analog coverage for >33,000 EINECS compounds, demonstrating the scalability of similarity-based approaches .

- QSAR Limitations : Only 54% of EINECS chemicals are classifiable into groups amenable to QSAR modeling. Botanical extracts and complex mixtures remain challenging due to undefined structures .

- Toxicity Prediction Accuracy : Models for chlorinated alkanes achieve R² > 0.85 when validated against experimental LC50 data, underscoring their reliability for regulatory prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.